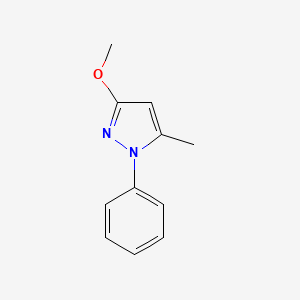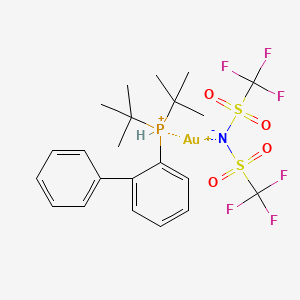
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound with the empirical formula C22H27AuF6NO4PS2 and a molecular weight of 775.51 g/mol . This compound is known for its stability and catalytic properties, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of (2-Di-tert-butylphosphinobiphenyl)gold(I) chloride with silver bis(trifluoromethanesulfonyl)imide in a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified by filtration to remove any insoluble by-products, followed by evaporation of the solvent to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide primarily undergoes catalytic reactions, including:
Oxidation: This compound can catalyze oxidation reactions, often in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: It can also facilitate reduction reactions, typically involving reducing agents like sodium borohydride.
Substitution: The compound is involved in substitution reactions where ligands are exchanged with other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic substrates. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates .
Applications De Recherche Scientifique
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and cyclization reactions.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in cancer treatment due to its gold-based properties.
Mécanisme D'action
The mechanism of action of (2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide involves its role as a catalyst. The gold center facilitates the activation of substrates, enabling various chemical transformations. The compound interacts with molecular targets through coordination bonds, influencing reaction pathways and enhancing reaction rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide: Similar in structure and catalytic properties but differs in the phosphine ligand.
Triphenylphosphinegold(I) trifluoromethanesulfonate: Another gold-based catalyst with different anionic ligands, offering varying stability and reactivity.
Uniqueness
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide stands out due to its unique ligand structure, which provides enhanced stability and catalytic efficiency compared to other gold-based catalysts. Its ability to operate under mild conditions and its versatility in various reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
1036000-94-8 |
|---|---|
Formule moléculaire |
C22H28AuF6NO4PS2+ |
Poids moléculaire |
776.5 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;ditert-butyl-(2-phenylphenyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C20H27P.C2F6NO4S2.Au/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h7-15H,1-6H3;;/q;-1;+1/p+1 |
Clé InChI |
IXAZMTRZKJUWDK-UHFFFAOYSA-O |
SMILES canonique |
CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


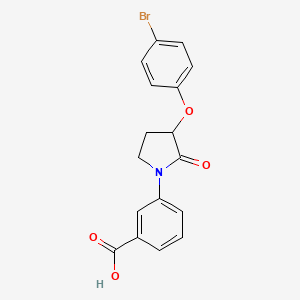
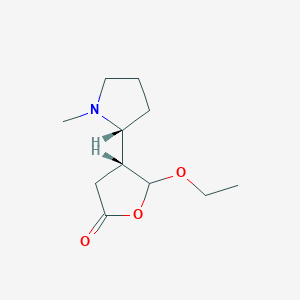
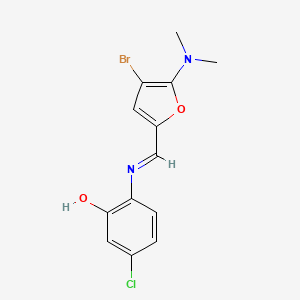
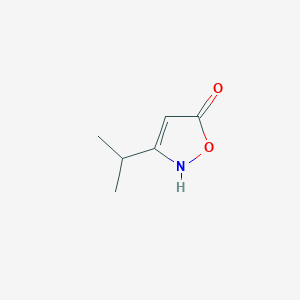
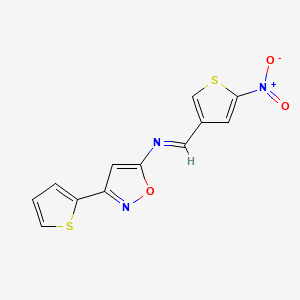
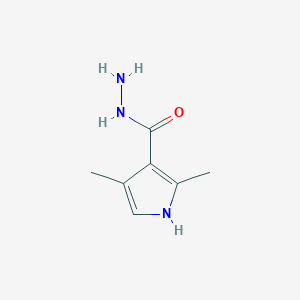
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
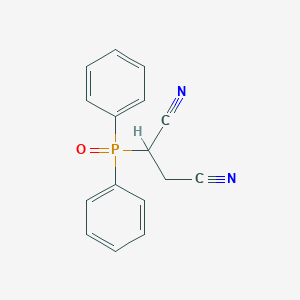
![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
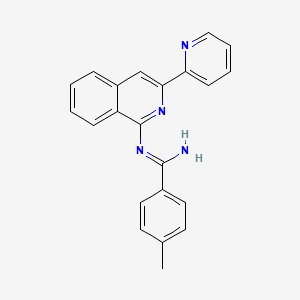
![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
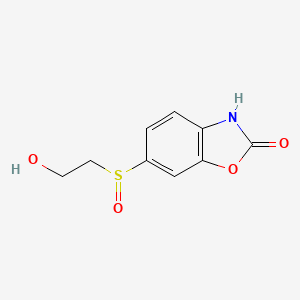
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)
